Volatility and Handling: Quantified Reduction in Boiling Point vs. 3,5-Dibromo-pyridin-2-ol
A key differentiator is the compound's volatility. The introduction of the trifluoromethyl group leads to a significant, quantifiable reduction in the predicted boiling point. 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol has a predicted boiling point of 235.9±40.0 °C , which is approximately 54.5 °C lower than the predicted boiling point of its closest non-fluorinated analog, 3,5-dibromo-pyridin-2-ol (CAS 13472-81-6), at 290.4±40.0 °C .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 235.9 ± 40.0 °C |
| Comparator Or Baseline | 3,5-Dibromo-pyridin-2-ol (CAS 13472-81-6): 290.4 ± 40.0 °C |
| Quantified Difference | ~54.5 °C lower |
| Conditions | Computational prediction (no experimental details provided) |
Why This Matters
This substantial difference in boiling point directly impacts synthetic and purification strategies, such as solvent selection for reactions, conditions for removal under reduced pressure, and chromatographic behavior, making the two compounds non-interchangeable in practical laboratory workflows.
